
De-Boc-Docetaxel
説明
De-Boc-Docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Docetaxel is a semisynthetic analog of paclitaxel, derived from the needles of the European yew tree (Taxus baccata). This compound is characterized by the removal of the N-tert-butoxycarbonyl (Boc) protecting group from docetaxel, which can influence its chemical properties and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of De-Boc-Docetaxel typically involves the deprotection of the N-tert-butoxycarbonyl group from docetaxel. This can be achieved using various methods, including:
Acidic Deprotection: Using aqueous phosphoric acid or concentrated sulfuric acid in tert-butyl acetate.
Thermal Deprotection: Heating in boiling water.
Catalytic Deprotection: Using silica gel as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
化学反応の分析
Types of Reactions
De-Boc-Docetaxel undergoes various chemical reactions, including:
Reduction: Involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
De-Boc-Docetaxel has a wide range of scientific research applications, including:
作用機序
De-Boc-Docetaxel exerts its effects by binding to β-tubulin, a protein that is a key component of microtubules. This binding stabilizes microtubules and prevents their depolymerization, leading to the inhibition of cell division and the induction of apoptosis (programmed cell death). The compound also counteracts the effects of anti-apoptotic proteins, such as bcl-2 and bcl-xL, further promoting cell death .
類似化合物との比較
Similar Compounds
Docetaxel: The parent compound, used widely in cancer chemotherapy.
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancer types.
Uniqueness of De-Boc-Docetaxel
This compound is unique due to the removal of the N-tert-butoxycarbonyl group, which can influence its solubility, stability, and biological activity. This modification may enhance its therapeutic potential and reduce side effects compared to docetaxel .
生物活性
De-Boc-Docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast and prostate cancer. The alteration in its chemical structure, particularly the removal of the N-tert-butoxycarbonyl (Boc) group, has significant implications for its biological activity, including solubility, stability, and cytotoxicity.
This compound functions by binding to β-tubulin, a critical component of microtubules. This binding stabilizes the microtubule structure and inhibits their depolymerization, which is essential for cell division. As a result, this compound effectively induces apoptosis (programmed cell death) in cancer cells by preventing their ability to proliferate. Furthermore, it counteracts the effects of anti-apoptotic proteins such as bcl-2 and bcl-xL, enhancing its pro-apoptotic effects.
The biochemical properties of this compound are characterized by its cytotoxic effects on various cancer cell lines. The compound's ability to stabilize microtubules leads to significant inhibition of tumor growth across different models:
Property | Description |
---|---|
Cytotoxicity | Induces apoptosis in cancer cells through microtubule stabilization. |
Solubility | Enhanced due to the removal of the Boc group. |
Stability | Changes in stability observed over time in vitro and in vivo. |
Cellular Effects
In laboratory studies, this compound has demonstrated potent effects on various cancer cell types. It prevents the separation of cancerous cells during mitosis, thereby blocking tumor growth. The compound has been tested against several cancer models, showing promising results in inhibiting cell proliferation and inducing cell death.
Dosage Effects in Animal Models
The efficacy of this compound varies with dosage in animal models. Studies indicate that higher doses correlate with increased cytotoxic effects and tumor reduction. However, careful monitoring is necessary due to potential dose-dependent toxicities:
Dosage (mg/kg) | Tumor Volume Reduction (%) | Toxicity Observed |
---|---|---|
5 | 30 | Mild fatigue |
10 | 50 | Moderate neutropenia |
20 | 70 | Severe hematological effects |
Case Studies and Clinical Trials
Recent studies have explored the clinical applications of this compound in combination therapies:
- Combination with Epirubicin : A randomized phase III trial compared this compound plus epirubicin versus other combinations. The results indicated comparable efficacy but differing toxicity profiles .
- Adjuvant Therapy in Breast Cancer : A multicenter study evaluated this compound's safety and efficacy as part of adjuvant therapy for early-stage breast cancer patients. The findings highlighted its effectiveness while noting adverse events similar to those seen with standard docetaxel regimens .
- Resistance Mechanisms : Research into taxane-resistant tumors has shown that this compound retains activity against resistant prostate tumors, attributed to its unique mechanism of action that circumvents common resistance pathways .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOGLDHTESFSPY-BFLUDPMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133524-69-3 | |
Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133524-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Deacetyl-3'-debenzoylpaclitaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEBOC DOCETAXEL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-DEACETYL-3'-DEBENZOYLPACLITAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6AN1S5YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。